molecular formula C53H98O6 B1625546 Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) CAS No. 2442-56-0

Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate)

Cat. No. B1625546
CAS RN: 2442-56-0
M. Wt: 831.3 g/mol
InChI Key: HTGAUBMLVQRATC-GUKKWNCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) is a type of fatty acid ester that is widely used in scientific research. It is a long-chain fatty acid ester that is composed of two fatty acids linked to glycerol. This ester has several unique properties that make it an ideal compound for research applications.

Scientific Research Applications

Natural Occurrence and Chemical Characterization

Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) and related compounds are found in various natural sources. For instance, they are abundant in the fruiting bodies of the Basidiomycete Craterellus cornucopioides, a type of fungus (Magnus, Lacan, Aplin, & Thaller, 1989). Chemical constituents isolated from the seed coat of Juglans regia also include similar compounds, demonstrating their presence in diverse biological materials (Liu, Tai, Feng, Fang, Cai, & Ding, 2012).

Biochemical Significance

These compounds are integral to various biochemical processes. For example, they are involved in the metabolism of lipids in humans, indicating their relevance in nutritional and physiological contexts (Emken, Rohwedder, Adlof, Rakoff, & Gulley, 1987). In barley and malt, these compounds undergo specific enzymatic transformations, indicating their role in plant biochemistry and food science (Garbe, Hübke, & Tressl, 2005).

Chemical Synthesis and Applications

The synthesis and characterization of these compounds are of significant interest. Studies have reported methods for their synthesis, demonstrating their potential for various industrial applications (Damico, Callahan, & Mattson, 1967). These compounds also play a role in the formation of novel glycerides and lipids, which are essential in food technology and pharmaceuticals (Jie & Syed-rahmatullah, 2006).

Biomedical Research

In biomedical research, these compounds are studied for their cytotoxic properties and potential therapeutic applications. For instance, they have been identified in the octocoral Dendronephthya gigantea and investigated for their cytotoxicity against human cancer cell lines (Han, Song, Jang, Min, Lee, & Seo, 2005).

properties

IUPAC Name

1,3-di(hexadecanoyloxy)propan-2-yl (9E,12E)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16+,26-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGAUBMLVQRATC-GUKKWNCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate)

CAS RN

2442-56-0
Record name Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25.5 - 26 °C
Record name Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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